molecular formula C7H6N2S B075618 4-Methyl-2,1,3-benzothiadiazole CAS No. 1457-92-7

4-Methyl-2,1,3-benzothiadiazole

Cat. No. B075618
CAS RN: 1457-92-7
M. Wt: 150.2 g/mol
InChI Key: IYZKISWGGPKREZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-2,1,3-benzothiadiazole and its derivatives involves several key methods. One approach is the microwave-assisted synthesis of novel benzothiazole derivatives, which offers advantages such as operational simplicity, short reaction times, and environmentally benign conditions (Bhoi et al., 2016). Another method involves the use of molecular iodine for oxidative cyclization, enabling the formation of new bonds at ambient temperatures (Naresh, Kant, & Narender, 2014).

Molecular Structure Analysis

The structure of 4-Methyl-2,1,3-benzothiadiazole derivatives has been characterized using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, ESI-MS, and X-ray crystallography. These methods provide comprehensive information about the molecular structure, helping to understand the chemical behavior of these compounds (Bhoi et al., 2016).

Chemical Reactions and Properties

4-Methyl-2,1,3-benzothiadiazole participates in various chemical reactions, forming diverse poly-functionalized tri-heterocyclic benzothiazole derivatives. The reactions typically involve catalysts like PdCl2 under solvent-free conditions, indicating the compound's versatility in organic synthesis (Bhoi et al., 2016).

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs)

    • 2,1,3-Benzothiadiazole (BT) and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes .
    • The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
    • Various polymers, small molecules, and metal complexes with BT and its derivatives have been synthesized for their applications in organic light-emitting diodes .
  • Organic Solar Cells

    • BT and its derivatives are also used in the construction of organic solar cells .
    • Their strong electron-withdrawing ability enhances the electronic properties of the resulting organic materials, making them suitable for use in solar cells .
  • Organic Field-Effect Transistors

    • BT and its derivatives find application in the construction of organic field-effect transistors .
    • The strong electron-withdrawing ability of these compounds improves the electronic properties of the resulting organic materials .
  • Organic Semiconducting Materials

    • Small benzothiadiazole (BTD)-based derivatives with a D–A–D architecture have been synthesized and characterized as building blocks of organic semiconducting materials .
    • These derivatives tend to self-assemble into highly ordered crystalline solids .
  • Luminescent Materials

    • BT is also applied for the preparation of luminescent materials due to its strong withdrawing ability and behavior as a fluorophore .
  • Donor–Acceptor Polymers in Organic Electronics

    • Benzothiadiazole and its π-extended, heteroannulated derivatives are useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics .
    • Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
  • Industrial Solvent and Pharmaceutical Intermediates

    • 4-Methyl-2,1,3-benzothiadiazole is used as an industrial solvent .
    • It is also used as a pharmaceutical intermediate for organic synthesis .
    • It is used in nitrocellulose and other resins, wax, fatty, dyes, and other solvents .
  • Herbicide, Fungicide, and Antibacterial Agents

    • 2,1,3-Benzothiadiazole (BTD) is used for a wide range of applications such as herbicide, fungicide, and antibacterial agents .
  • Electron-Deficient Building Blocks for High-Performance Donor–Acceptor Polymers

    • Benzothiadiazole and its π-extended, heteroannulated derivatives are useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics .
    • Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
  • Air-Stability and Efficient Electron Injection

    • 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole (DTDCNBT), a derivative of benzothiadiazole, was developed to promote air-stability and efficient electron injection from common electrodes .
  • Conjugated Polymers for Organic Solar Cells

    • Benzothiadiazole-based conjugated polymers have been developed for application in organic solar cells (OSCs) .
    • These polymers exhibit distinct absorption spectra, different frontier energy levels, and crystallinities .
    • They can be used as both electron donor and electron acceptor in OSCs, providing power conversion efficiencies (PCEs) over 18% and 14% in non-fullerene and all-polymer OSCs .

Safety And Hazards

When handling 4-Methyl-2,1,3-benzothiadiazole, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Future Directions

The future directions of 4-Methyl-2,1,3-benzothiadiazole research are promising. It is an important nucleus used in the chemistry of photoluminescent compounds and applicable for light technology . Its derivatives can be used as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others .

properties

IUPAC Name

4-methyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZKISWGGPKREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NSN=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381768
Record name 4-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2,1,3-benzothiadiazole

CAS RN

1457-92-7
Record name 4-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2,1,3-benzothiadiazole
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Synthesis routes and methods I

Procedure details

To a solution of 2,3-diaminotoluene (5.0g, 40.9 mmol) in pyridine (40 mL) at 0° C. was added thionyl chloride (7.0 mL, 98.2 mmol) dropwise. The reaction mixture was stirred at 0° C. for 30 mins, then water (200 mL) was added. The solution was extracted with dicholomethane (2×250 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo to give compound 839A (5.57g) as a dark brown liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (166 g, 1.4 mol) was added to a solution of 2,3-diaminotoluene (71 g, 0.58 mol) in pyridine (430 mL) dropwise at a temperature below 45° C. Concentrated HCl (300 mL) was then added dropwise while care was taken to ensure that the reaction temperature did not exceed 65° C. After cooling to room temperature, the reaction mixture was subjected to a steam distillation. The light-yellow oil suspension in the water layer was extracted with diethyl ether. The combined extracts were washed with brine and dried over Na2SO4. After removal of the solvent by rotary evaporation, 4-methyl-2,1,3-benzothiadiazole was obtained as a light-yellow liquid in 92% (80.6 g) of yield. Rf=0.62 (hexane/ethyl acetate=3:1); 1H NMR (200 MHz, CDCl3) δ2.74 (s, 3H), 7.34 (m, 1H), 7.48 (d,J1=8.7 Hz, J2=6.7 Hz, 1H), 7.83 (m, 1H).
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2,1,3-benzothiadiazole
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4-Methyl-2,1,3-benzothiadiazole
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4-Methyl-2,1,3-benzothiadiazole
Reactant of Route 4
4-Methyl-2,1,3-benzothiadiazole
Reactant of Route 5
4-Methyl-2,1,3-benzothiadiazole
Reactant of Route 6
4-Methyl-2,1,3-benzothiadiazole

Citations

For This Compound
29
Citations
Y Liu, M Prashad, O Repič… - Journal of heterocyclic …, 2003 - Wiley Online Library
Palladium‐catalyzed amination of 7‐bromo‐4‐methyl‐2,1,3‐benzothiadiazole (7) with benzophenone imine as an ammonia equivalent is described as a new, safe and practical …
Number of citations: 13 onlinelibrary.wiley.com
M Prashad, Y Liu, O Repič - Tetrahedron Letters, 2001 - Elsevier
A new and practical method for the reduction of 2,1,3-benzothiadiazoles to 1,2-benzenediamines with magnesium and methanol is described. Sensitive functional groups such as bromo…
Number of citations: 27 www.sciencedirect.com
T Miyazaki, M Shibahara, J Fujishige… - The Journal of …, 2014 - ACS Publications
Three types of the donor(D)–donor′(D′)–acceptor(A) triads 1–6 with different D–A combinations, carbazole (Cz, D)-[n.n]PCP(D′)-1,8-naphthalimide (NI, A) (1-3), 10H-phenothiazine (…
Number of citations: 29 pubs.acs.org
R Jonas, H Prücher, H Wurziger - European journal of medicinal chemistry, 1993 - Elsevier
The synthesis of some new heterocyclic benzimidazolo-pyridazinones starting from 2,1,3-benzothiadiazole-4-carboxaldehyde 2 is described. Biological evaluation of all new …
Number of citations: 22 www.sciencedirect.com
M Jørgensen, FC Krebs - The Journal of Organic Chemistry, 2005 - ACS Publications
Four new monomers for directional stepwise synthesis of oligophenylenevinylenes (OPVs) (4-{2-[4-(5,5-dimethyl[1,3]dioxan-2-yl)-2,5-dipropoxyphenyl]vinyl}benzyl)phosphonic acid …
Number of citations: 89 pubs.acs.org
A Nanni - amslaurea.unibo.it
Due to the low cost, lightness and flexibility, Polymer Solar Cell (PSC) technology is considered one of the most promising energy technologies. In the past decades, PSCs using …
Number of citations: 4 amslaurea.unibo.it
MP Donzello, C Ercolani, PA Stuzhin - Coordination chemistry reviews, 2006 - Elsevier
Tetrakis(thiadiazole)porphyrazines and tetrakis(selenodiazole)porphyrazines, first described in the years 1998–2001, have later attracted the attention of different scientific groups in the …
Number of citations: 118 www.sciencedirect.com
B Danylec, M Davis - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
Isothiazolo[c]benzothiadiazoles. An Anomalous Amination Reaction Page 1 May 1980 Benzo[c]fused Isothiazoles. II. Synthesis of some Angular Isothiazolo[c]benzothiadiazoles. An …
Number of citations: 12 onlinelibrary.wiley.com
S Holliday - 2018 - books.google.com
This book reports on the design, synthesis and characterization of new small molecule electron acceptors for polymer solar cells. Starting with a detailed introduction to the science …
Number of citations: 6 books.google.com
JJ Van Daalen, J Daams, H Koopman… - Recueil des Travaux …, 1967 - Wiley Online Library
The synthesis and test results on the herbicidal and fungicidal activities of a large number of 2,1,3‐benzothiadiazoles, mainly 4,5,7‐trisubstituted derivatives, are described and …
Number of citations: 24 onlinelibrary.wiley.com

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